methyl 2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylate hydrochloride
Description
Methyl 2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylate hydrochloride is a substituted oxazole derivative characterized by a 1,3-oxazole core with functional groups at positions 2, 4, and 5. The oxazole ring is substituted with an aminomethyl group (-CH2NH2) at position 2, a methyl group (-CH3) at position 5, and a carboxylate ester (-COOCH3) at position 6. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound is of interest in medicinal chemistry due to the oxazole scaffold’s prevalence in bioactive molecules, particularly in antimicrobial and antiviral agents .
Key physicochemical properties include:
Properties
CAS No. |
1418126-11-0 |
|---|---|
Molecular Formula |
C7H11ClN2O3 |
Molecular Weight |
206.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylate hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to yield the desired product . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl 2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of methyl 2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxazole Derivatives
Methyl 5-amino-1,3-oxazole-4-carboxylate Hydrochloride (CAS: 2742657-86-7)
- Molecular formula : C5H7ClN2O3 .
- Molecular weight : 178.57 g/mol .
- Structural differences: The amino group (-NH2) is at position 5 instead of position 2. Lacks the aminomethyl (-CH2NH2) and methyl (-CH3) substituents present in the target compound.
- The 5-amino substitution may alter electronic properties, affecting reactivity in nucleophilic substitutions .
Other Oxazole-Based Analogues
highlights structurally distinct heterocycles (e.g., thiadiazole and thiazine derivatives), but none share the oxazole backbone with comparable substitution patterns. For example:
- (2R)-2-{(R)-2-(1H-tetrazol-1-yl)acetamidomethyl}-5-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid ():
- Contains a thiadiazole-thiazine hybrid structure.
- The tetrazole and thiadiazole groups confer distinct acidity and metal-binding properties compared to oxazole derivatives.
Table 1: Comparative Analysis of Oxazole Derivatives
Research Findings and Functional Insights
- Substitution Position: The 2-aminomethyl group in the target compound may enhance binding to biological targets (e.g., enzymes or receptors) through additional hydrogen-bonding interactions, a feature absent in the 5-amino analogue .
- Synthetic Challenges : and suggest that introducing substituents at position 2 of the oxazole ring requires specialized reagents (e.g., enamine-building blocks) to avoid ring-opening reactions.
Biological Activity
Methyl 2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylate hydrochloride, a derivative of oxazole, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's unique structural features contribute to its interactions with biological systems, making it a subject of various studies aimed at understanding its pharmacological properties.
Molecular Structure
- Molecular Formula : CHClNO
- Molecular Weight : 206.63 g/mol
- IUPAC Name : methyl 2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylate; hydrochloride
- Canonical SMILES : CC1=C(N=C(O1)CN)C(=O)OC.Cl
Properties Table
| Property | Value |
|---|---|
| Molecular Weight | 206.63 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in water and organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. The compound can form hydrogen bonds through its aminomethyl group and engage in π-π interactions via the oxazole ring. These interactions can modulate enzyme activities and receptor functions, leading to various biological effects.
Interaction with Biological Targets
- Enzymes : Potential inhibition or activation of enzymes involved in metabolic pathways.
- Receptors : Interaction with neurotransmitter receptors, possibly influencing signaling pathways related to mood and cognition.
Antitumor Activity
Recent studies have indicated that compounds similar to methyl 2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylate exhibit notable antitumor properties. In vitro tests demonstrated efficacy against various cancer cell lines, suggesting a potential role as an anticancer agent.
Case Study: Anticancer Effects
In a study involving derivatives of oxazole compounds, specific analogs were shown to inhibit the proliferation of human cancer cell lines by inducing apoptosis through the activation of caspase pathways. The findings suggest that methyl 2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylate may share similar mechanisms of action.
Immunomodulatory Effects
This compound also shows promise in immunological applications. Preliminary evaluations have demonstrated that it can modulate immune responses, potentially serving as an immunosuppressive or immunostimulatory agent depending on the context.
Case Study: Immunomodulatory Activity
In a study assessing various oxazole derivatives, some were found to significantly inhibit phytohemagglutinin A-induced proliferation of lymphocytes while also reducing TNF-α production in human blood cultures. This indicates a potential role in managing autoimmune conditions or inflammatory responses.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Methylamine hydrochloride | Basic amine activity | Simple amine interactions |
| Aminomethyl propanol | Neurotransmitter modulation | Interaction with neurotransmitter systems |
| Methyl 5-(aminomethyl)-1,3-oxazole-4-carboxylate hydrochloride | Antitumor and immunomodulatory effects | Similar interaction mechanisms |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
